molecular formula C20H18N2O4S B2639482 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester CAS No. 338395-97-4

1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester

Cat. No.: B2639482
CAS No.: 338395-97-4
M. Wt: 382.43
InChI Key: DGMPKQJUJSNOBV-UHFFFAOYSA-N
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Description

This compound, 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester, is a synthetic pyridazinone derivative intended for research and development purposes. Pyridazinones are a significant class of nitrogen-containing heterocycles known for a broad spectrum of biological activities. While specific studies on this exact molecule are limited, structural analogs and related pyridazinone scaffolds have been extensively investigated for their potential pharmacological properties. Research into similar compounds has demonstrated promising anti-bacterial, anti-fungal, anti-inflammatory, analgesic, and anti-cancer activities, making this chemical class a valuable template in medicinal chemistry . The molecular structure of this ester incorporates a 4-methoxyphenyl group at the 1-position and a (4-methylphenyl)thio group at the 4-position, which may influence its electronic properties and binding affinity to biological targets. The ester functional group also offers a handle for further chemical modification and derivatization. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use. For specific technical data or to request a custom synthesis quote, please contact our scientific support team.

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-4-10-16(11-5-13)27-17-12-18(23)22(21-19(17)20(24)26-3)14-6-8-15(25-2)9-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMPKQJUJSNOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The methoxyphenyl and methylphenylthio groups are introduced through nucleophilic substitution reactions using appropriate reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester may possess significant anti-inflammatory and analgesic properties. These activities make it a candidate for therapeutic applications in pain management. Compounds with similar structural motifs have demonstrated effectiveness in reducing inflammation and pain, indicating that this compound could share these beneficial effects .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds. Understanding the structure-activity relationship is crucial for optimizing its therapeutic potential.

Drug Development

The compound's promising biological activities position it as a candidate for further development in medicinal chemistry. It may serve as a lead compound for designing new drugs aimed at treating inflammatory diseases, pain disorders, or infections. The exploration of its derivatives could yield compounds with improved efficacy and safety profiles .

Case Studies

Several case studies have reported on related compounds derived from similar structural frameworks:

  • Cis-Lactam Derivatives : Research has shown that derivatives of this compound can be converted into cis-lactam forms, which are known to possess significant pharmacological properties, including antihypertensive effects .
  • Optically Active Compounds : The resolution of racemic mixtures involving related compounds has led to the development of optically active forms with enhanced biological activity, suggesting that stereochemistry plays a vital role in their pharmacodynamics .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, emphasizing core differences, substituent effects, and functional properties.

Compound Name Core Structure Key Substituents Physical Properties Synthesis & Purity Applications Safety
Target Compound :
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester
Pyridazine - 4-Methoxyphenyl (Position 1)
- (4-Methylphenyl)thio (Position 4)
- Methyl ester (Position 3)
Likely solid (analogy to ); high lipophilicity due to thioether and ester groups Not explicitly reported, but similar piperazine derivatives show 15–95% yields Presumed research use (analogy to ) Potential irritant (ester group analogy to )
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9) Pyridazine - 4-Methoxyphenyl (Position 1)
- Pyridin-2-ylsulfanyl (Position 4)
- Methyl ester (Position 3)
Solid; higher polarity due to pyridinylsulfanyl vs. phenylthio Not reported; catalogized for lab research Laboratory research (non-drug) Irritating; restricted to lab use
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine Piperazine - 4-Methoxyphenyl butenyl
- 4-Methylphenylmethyl
Yellowish solid (15% yield, 99% purity) vs. yellow oil (43% yield, 95% purity) UHPLC-ESI-MS: m/z = 351.2 [M+H]+ Not specified; likely pharmacological intermediates Not reported
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS 406235-16-3) Dihydropyridine - Methoxycarbonylphenyl
- tert-Butyl ester
Liquid/solid not specified; molecular formula C18H23NO4 Not reported Pharmaceutical intermediate Irritating to eyes/respiratory system
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (CAS 477867-85-9) Quinoline - 4-Chlorophenyl
- (4-Methylphenyl)sulfanyl
- Carboxylic acid
Solid; higher aromaticity (quinoline core) vs. pyridazine Not reported Medicinal chemistry (antibacterial/anticancer applications inferred) Not specified
1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1172024-16-6) Pyridazine - 3-Chloro-4-methylphenyl
- Piperidine-4-carboxylic acid
Solid; increased acidity (carboxylic acid vs. ester) Sold as a medicinal intermediate Drug development (explicitly stated) No safety data provided

Key Observations:

Structural Impact on Physicochemical Properties :

  • The pyridin-2-ylsulfanyl substituent () introduces nitrogen heteroatoms, increasing polarity compared to the target compound’s 4-methylphenylthio group .
  • Carboxylic acid derivatives () exhibit higher water solubility than ester analogs, influencing bioavailability .

Synthetic Challenges :

  • Piperazine derivatives () demonstrate variable yields (15–43%), highlighting the sensitivity of synthesis to substituent bulk and electronic effects .

Safety Profiles :

  • Ester-containing compounds () consistently show irritant properties, suggesting a common hazard for this functional group .

Biological Activity

1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 378.43 g/mol. Its unique structure features a pyridazine ring, methoxy and methyl groups, and a thioether linkage, which may contribute to its biological activity. The presence of the methyl ester functional group enhances its solubility and bioavailability in biological systems, making it a promising candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control of reaction conditions to achieve high yield and purity of the final product. The general synthetic route includes:

  • Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine core.
  • Introduction of Thioether Linkage : Employing thioether reagents to attach the methylphenyl group.
  • Methyl Esterification : Converting the carboxylic acid to a methyl ester form to enhance solubility.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These activities suggest potential applications in pain management therapies. For instance, compounds with similar structural motifs have been documented to inhibit inflammatory pathways, leading to reduced pain perception.

Antimicrobial and Anticancer Activities

Research into structurally related compounds has shown promising antimicrobial and anticancer activities. The thioether group in this compound is known to enhance interaction with biological targets, potentially leading to effective treatments against various pathogens and cancer cells. A comparative analysis of similar compounds highlights this potential:

Compound NameStructural FeaturesUnique Properties
This compoundPyridazine ring, methoxy group, thioetherPotential anti-inflammatory activity
2-[(3-methylphenyl)thio]nicotinic acidNicotinic structure with thioetherNeuroactive properties
2-(4-methylphenyl)-3-pyridinecarboxylic acidSimple pyridine structureAntimicrobial activity
1-(4-chlorophenyl)-6-thiopyridazineChlorinated phenyl groupPotential anticancer properties

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Anti-inflammatory Studies : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited pro-inflammatory cytokine production in macrophages.
  • Anticancer Research : Animal models have shown that compounds with thioether linkages exhibit enhanced tumor suppression compared to their non-thioether counterparts.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer : The synthesis of pyridazine derivatives often involves cyclization reactions or modifications of precursor molecules. For example, cyclization steps using thioureas or isoxazolyl intermediates (as seen in analogous Biginelli reactions ) can be adapted. Key parameters include:

  • Catalyst selection : Acidic or basic conditions (e.g., HCl or NaOEt) to facilitate cyclization .
  • Temperature control : Reactions performed at 80–100°C for 12–24 hours to ensure complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
    Reference the safety protocols for handling thiourea derivatives, as outlined in safety data sheets .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly the methoxyphenyl and methylthio groups. Compare chemical shifts with structurally similar pyridazine derivatives .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated for related compounds (e.g., Acta Cryst. E data for pyridazine-carbonitrile derivatives) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the ester and thioether moieties .

Q. How does the compound’s solubility impact formulation for in vitro studies?

Methodological Answer :

  • Solvent screening : Test solubility in DMSO (common stock solution), ethanol, and acetonitrile. UV-Vis spectroscopy (λmax ~216 nm, as per mycophenolic acid ester analogs) can quantify solubility .
  • Stability assessment : Monitor degradation in aqueous buffers (pH 4–9) using HPLC with C18 columns .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • Kinetic studies : Track the thioether group’s susceptibility to oxidation or displacement using 1H^1H-NMR in DMSO-d6 with controlled addition of H2_2O2_2 or nucleophiles .
  • DFT calculations : Model transition states for reactions at the pyridazine ring’s electron-deficient positions (e.g., C-4 thioether group) to predict regioselectivity .

Q. Can computational modeling predict its binding affinity for biological targets?

Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or phosphatases). Focus on the methoxyphenyl and thioether motifs as potential pharmacophores .
  • ADMET profiling : Predict metabolic stability using CYP450 isoform models (e.g., CYP3A4) and intestinal permeability via the Caco-2 cell model .

Q. How does the compound’s stereoelectronic profile influence its in vitro biological activity?

Methodological Answer :

  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing the methylthio group with sulfoxide/sulfone) and test inhibition of kinases or proteases .
  • Electron density mapping : Use electrostatic potential maps (derived from X-ray data) to correlate charge distribution with activity .

Q. What strategies resolve conflicting crystallographic data for polymorphic forms?

Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
  • Thermal analysis : Perform DSC/TGA to detect phase transitions or solvate formation, which may explain discrepancies .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer :

  • Meta-analysis : Normalize data using standardized assays (e.g., IC50_{50} values against a common kinase panel) and control for batch-to-batch variability via HPLC purity checks .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

Q. What advanced techniques validate degradation pathways under stressed conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions. Analyze degradants via LC-MS/MS .
  • Isotopic labeling : Use 18O^{18}O-labeled water to trace hydrolysis of the ester group .

Q. How can researchers design experiments to probe the compound’s thermal stability?

Methodological Answer :

  • TGA/DSC : Measure decomposition onset temperatures and enthalpy changes. Compare with structurally related esters (e.g., mycophenolic acid methyl ester) .
  • Accelerated aging : Store samples at 40°C/75% RH for 3–6 months and monitor purity via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester

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